4-(3,4,5-Trifluorophenyl)piperidine 4-(3,4,5-Trifluorophenyl)piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17985574
InChI: InChI=1S/C11H12F3N/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7/h5-7,15H,1-4H2
SMILES:
Molecular Formula: C11H12F3N
Molecular Weight: 215.21 g/mol

4-(3,4,5-Trifluorophenyl)piperidine

CAS No.:

Cat. No.: VC17985574

Molecular Formula: C11H12F3N

Molecular Weight: 215.21 g/mol

* For research use only. Not for human or veterinary use.

4-(3,4,5-Trifluorophenyl)piperidine -

Specification

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
IUPAC Name 4-(3,4,5-trifluorophenyl)piperidine
Standard InChI InChI=1S/C11H12F3N/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7/h5-7,15H,1-4H2
Standard InChI Key HFKWRARNTZQLPC-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=CC(=C(C(=C2)F)F)F

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s structure consists of a six-membered piperidine ring (a saturated heterocycle with one nitrogen atom) linked to a 3,4,5-trifluorophenyl group. The fluorine atoms at the 3, 4, and 5 positions of the phenyl ring create a highly electronegative environment, influencing dipole moments and intermolecular interactions. The IUPAC name, 4-(3,4,5-trifluorophenyl)piperidine, reflects this substitution pattern.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H12F3N\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}
Molecular Weight215.21 g/mol
IUPAC Name4-(3,4,5-trifluorophenyl)piperidine
Canonical SMILESC1CNCCC1C2=CC(=C(C(=C2)F)F)F
InChI KeyHFKWRARNTZQLPC-UHFFFAOYSA-N

The Standard InChI string (InChI=1S/C11H12F3N/c12-9-5-8(6-10(13)11(9)14)7-1-3-15-4-2-7/h5-7,15H,1-4H2) encodes the compound’s connectivity and stereochemistry.

Electronic and Steric Effects

The trifluorophenyl group induces strong electron-withdrawing effects via the inductive nature of fluorine. This alters the piperidine ring’s basicity and modulates interactions with biological targets. Computational studies suggest that the compound’s dipole moment is significantly higher than non-fluorinated analogues, enhancing its solubility in polar solvents.

Synthesis and Manufacturing

Industrial-Scale Production

Industrial synthesis prioritizes atom economy and purity. Continuous flow reactors and automated purification systems (e.g., chromatography, recrystallization) are employed to isolate high-purity product. Challenges include managing fluorine’s reactivity and ensuring regioselectivity during substitution.

Biological Activities and Mechanisms

Receptor Binding and Modulation

The compound acts as a ligand for G protein-coupled receptors (GPCRs) and ion channels. Fluorine’s electronegativity enhances hydrogen bonding and van der Waals interactions with target proteins, as observed in structural analogs . For instance, trifluorophenyl-containing compounds exhibit high affinity for serotonin and dopamine receptors, suggesting potential neuropharmacological applications.

Applications in Drug Development

Lead Optimization

The compound serves as a scaffold for optimizing pharmacokinetic properties. For example:

  • Lipophilicity Adjustment: Fluorine substitutions fine-tune logP values, improving blood-brain barrier penetration.

  • Metabolic Stability: The trifluorophenyl group resists cytochrome P450 oxidation, extending half-life in vivo.

Targeted Therapies

Ongoing research explores its utility in:

  • Oncology: As a tubulin polymerization inhibitor for solid tumors .

  • Neurology: Modulating neurotransmitter receptors in Alzheimer’s and Parkinson’s diseases.

Future Directions and Challenges

Synthetic Chemistry Innovations

Developing enantioselective routes to access stereoisomers could unlock new biological activities. Catalytic asymmetric hydrogenation of imine intermediates is one promising approach .

Translational Research

Validating the compound’s efficacy and safety in preclinical models is critical. Priority areas include:

  • Toxicology Profiles: Assessing organ-specific toxicity and off-target effects.

  • Formulation Science: Designing nano-carriers to enhance bioavailability.

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